molecular formula C8H18ClNO2S B14663081 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride CAS No. 50476-35-2

3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride

Cat. No.: B14663081
CAS No.: 50476-35-2
M. Wt: 227.75 g/mol
InChI Key: VHFVHXCQWFIQTE-UHFFFAOYSA-M
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Description

3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is a chemical compound that belongs to the class of thiazinan derivatives This compound is characterized by the presence of a thiazinan ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound also features two hydroxyethyl groups attached to the nitrogen atom, and it is typically found in its chloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride typically involves the reaction of a thiazinan precursor with ethylene oxide or ethylene glycol under controlled conditions. One common method involves the reaction of 1,3-thiazinane with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions can help achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding thiazinan derivative without the hydroxyethyl groups.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding thiazinan derivative.

    Substitution: Formation of the corresponding bromide or iodide salt.

Scientific Research Applications

3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the thiazinan ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium bromide
  • 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium iodide
  • 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium sulfate

Uniqueness

3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interactions with other molecules. The presence of the hydroxyethyl groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

50476-35-2

Molecular Formula

C8H18ClNO2S

Molecular Weight

227.75 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)-1,3-thiazinan-3-ium-3-yl]ethanol;chloride

InChI

InChI=1S/C8H18NO2S.ClH/c10-5-3-9(4-6-11)2-1-7-12-8-9;/h10-11H,1-8H2;1H/q+1;/p-1

InChI Key

VHFVHXCQWFIQTE-UHFFFAOYSA-M

Canonical SMILES

C1C[N+](CSC1)(CCO)CCO.[Cl-]

Origin of Product

United States

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